molecular formula C21H30O7 B4003767 diethyl {2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}malonate

diethyl {2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}malonate

Cat. No.: B4003767
M. Wt: 394.5 g/mol
InChI Key: MQHRDJZTELIPBM-UHFFFAOYSA-N
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Description

Diethyl {2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}malonate is a useful research compound. Its molecular formula is C21H30O7 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.19915329 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrophilic Amination and Synthesis of Anisidines

Diethyl 2-[N-(p-methoxyphenyl)imino]malonate undergoes amination reactions with alkyl Grignard reagents to yield N-alkylation products. These products can be readily converted into N-alkyl-p-anisidines through oxidative removal of the malonate moiety, demonstrating the compound's utility in synthesizing derivatives of anisidine, which are valuable in pharmaceutical chemistry (Y. Niwa, K. Takayama, M. Shimizu, 2002).

Novel Synthesis Routes

Diethyl-2-(2-methoxyphenoxy)malonate has been synthesized through bromination and etherification from malonate, leading to the preparation of 4,6-Dichloro-5-(2-methoxy-phenoxy)-2,2′-bipyrimidine. This compound showcases the potential of diethyl malonate derivatives in creating complex bipyrimidine structures, which are of interest in the development of new materials and bioactive molecules (Lin Chen, 2011).

Glycoconjugate Synthesis

The synthesis of oligonucleotide glycoconjugates bearing three different glycosyl groups utilized diethyl O,O'-(methoxymethylene)bis(hydroxymethyl)malonate as a key building block. This application highlights the role of diethyl malonate derivatives in the field of glycochemistry, enabling the creation of complex carbohydrate-linked nucleic acid structures for therapeutic and diagnostic purposes (Johanna Katajisto, P. Heinonen, H. Lönnberg, 2004).

Flavor Compound Synthesis

The rapid synthesis of flavor compounds, such as 4-ethyloctanoic acid, has been achieved using diethyl malonate under microwave irradiation. This method demonstrates the efficiency of diethyl malonate derivatives in synthesizing flavor compounds, offering significant advantages in terms of reaction speed and yield, crucial for industrial applications in food chemistry (Yuping Liu, Decai Yin, Haitao Chen, Baoshuai Sun, 2010).

Properties

IUPAC Name

diethyl 2-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O7/c1-5-8-16-15-17(24-4)9-10-19(16)28-14-13-25-12-11-18(20(22)26-6-2)21(23)27-7-3/h5,9-10,15,18H,1,6-8,11-14H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHRDJZTELIPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCOCCOC1=C(C=C(C=C1)OC)CC=C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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